molecular formula C13H14N2O B3306060 {3-[(Pyridin-2-yl)methoxy]phenyl}methanamine CAS No. 926201-01-6

{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine

Cat. No. B3306060
CAS RN: 926201-01-6
M. Wt: 214.26 g/mol
InChI Key: FZQYAAFALDBUNJ-UHFFFAOYSA-N
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Description

“{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine” is a chemical compound with the IUPAC name [3- (2-pyridinylmethoxy)phenyl]methanamine . It has a molecular weight of 214.27 .


Synthesis Analysis

The synthesis of “{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine” involves several steps. One method involves the use of 1- (3- (Pyridin-2-yl)phenyl)methanamine derivatives which undergo C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles . 2-Pyridinyl-phenol and -benzyl alcohols are then used as precursors to unsymmetrical PCN pincer palladacycles .


Molecular Structure Analysis

The InChI code for “{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine” is 1S/C13H14N2O/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10,14H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine” are complex. For instance, 1- (3- (Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles .


Physical And Chemical Properties Analysis

“{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine” is a liquid at room temperature . It should be stored at a temperature below -20°C in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis of Unsymmetrical Pincer Palladacycles

This compound has been used in the synthesis of unsymmetrical NCN′ pincer palladacycles . The derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine underwent C–H bond activation to afford these palladacycles . These palladacycles have been characterized in the solid state .

Precursor to Unsymmetrical PCN Pincer Palladacycles

2-Pyridinyl-phenol and -benzyl alcohols were used as precursors to unsymmetrical PCN pincer palladacycles . This compound played a crucial role in the synthesis of these palladacycles .

Catalytic Applications

The synthesized palladacycles have been used in catalytic applications . The palladacycle remains in the Pd (II) state during these applications and shows good activity and selectivity .

Oxidation of Amines

This compound has been used in the oxidation of amines . The oxidation of amines is a powerful tool to produce different synthetic intermediates .

Fungicide Activity

Substituting the pyridine group for phenyl in pyrimidifen according to bioisosterism has shown excellent fungicide activity . This compound plays a crucial role in this substitution .

Inhibition of Collagen Synthesis

This compound has been used in the inhibition of collagen synthesis . It has been used in the synthesis of inhibitors that reduce collagen deposition in a liver fibrosis model .

Anticancer Activity

This compound has been used in the design and synthesis of anticancer drugs . The 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-ylmethyl moiety in lansoprazole and the N-aryl-N’-benzylurea scaffold were retained into the target compounds .

properties

IUPAC Name

[3-(pyridin-2-ylmethoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-15-12/h1-8H,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQYAAFALDBUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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